molecular formula C15H17N5O B2521633 N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide CAS No. 1385379-10-1

N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide

Cat. No.: B2521633
CAS No.: 1385379-10-1
M. Wt: 283.335
InChI Key: JKRMMBFMDGAMTK-UHFFFAOYSA-N
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Description

N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide is a synthetic organic compound of significant interest in medicinal chemistry research due to its hybrid structure, which incorporates a 1,2,4-triazole pharmacophore. The 1,2,4-triazole ring is a privileged scaffold in drug discovery, widely recognized for its diverse biological activities. Scientific literature indicates that compounds containing this fragment demonstrate notable anticonvulsant properties by modulating the GABAergic system in the brain. They are known to act as positive allosteric modulators of the GABAA receptor, a major inhibitory neurotransmitter target, and have been shown to increase GABA content in the brain, which may contribute to their pharmacological effects . Beyond anticonvulsant activity, the 1,2,4-triazole core is associated with a broad spectrum of other researched activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects, making it a versatile template for developing new therapeutic agents . This compound is intended for research purposes only, specifically for use in laboratory studies to investigate its physicochemical properties, biological activity, and mechanism of action. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-12-5-2-3-6-13(12)14(9-16)19-15(21)7-4-8-20-11-17-10-18-20/h2-3,5-6,10-11,14H,4,7-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRMMBFMDGAMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#N)NC(=O)CCCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide typically involves the reaction of 2-methylbenzylamine with cyanoacetic acid derivatives under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyanoacetamide structure. The triazole ring is introduced through a subsequent reaction with 1,2,4-triazole under acidic or basic conditions, depending on the desired reaction pathway .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The cyano group and triazole ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

a) Itraconazole (USP Reference Standard)

  • Structure : Contains a 1,2,4-triazol-3-one ring fused to a dioxolane and dichlorophenyl group.
  • Functional Groups : Triazolone, dioxolane, dichlorophenyl.
  • Pharmacological Activity: Broad-spectrum antifungal agent targeting lanosterol 14α-demethylase .
  • Stability : Requires storage in light-resistant containers at controlled room temperature, suggesting sensitivity to photodegradation .
  • Comparison : Unlike the target compound, itraconazole has a more complex macrocyclic structure, which may confer higher metabolic stability but lower synthetic accessibility.

b) AS601245 (JNK Inhibitor)

  • Structure: Benzothiazolyl-pyrimidinyl acetonitrile with a triazole-like pyridinyl-ethylamino group.
  • Functional Groups : Benzothiazole, pyrimidine, nitrile.
  • Pharmacological Activity : Inhibits c-Jun N-terminal kinase (JNK), relevant in inflammatory and neurodegenerative diseases .
  • Comparison : The target compound’s nitrile group may mimic AS601245’s nitrile in enhancing binding to kinase active sites, but the absence of a benzothiazole ring limits direct structural overlap.

Amide-Based Analogues

a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Benzamide with a hydroxy-dimethylethyl group.
  • Functional Groups : Benzamide, tertiary alcohol.
  • Synthesis: Prepared via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol .
  • Applications : Utilized as an N,O-bidentate ligand in metal-catalyzed C–H functionalization .
  • Comparison : Both compounds share an amide bond, but the target’s triazole and nitrile groups offer distinct electronic profiles for divergent applications (e.g., catalysis vs. bioactivity).

Pyrazole Derivatives

a) N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)))

  • Structure : Pyrazole-carbamothioyl benzamide.
  • Functional Groups : Pyrazole, carbamothioyl, benzamide.
  • Synthesis : Derived from condensation with P2S5 and benzoyl chloride .

Data Table: Key Comparative Analysis

Compound Name Key Functional Groups Pharmacological Activity Stability Requirements Synthesis Complexity
N-[Cyano-(2-methylphenyl)methyl]-... Triazolyl, cyano, butanamide Hypothesized antifungal/kinase inhibitor Likely light-sensitive* High (multi-step)
Itraconazole Triazolone, dioxolane Antifungal Light-resistant storage Very high
AS601245 Benzothiazole, nitrile JNK inhibition Not specified Moderate
N-(2-Hydroxy-1,1-dimethylethyl)-... Benzamide, tertiary alcohol Catalytic ligand Not specified Low

*Inferred from structural similarity to itraconazole .

Research Findings and Hypotheses

  • Triazole vs. Pyrazole Bioactivity : The 1,2,4-triazole in the target compound may offer superior metabolic stability compared to pyrazole derivatives due to reduced susceptibility to oxidative degradation .
  • Cyan Group Role: The cyano substituent could enhance lipophilicity, improving membrane permeability compared to hydroxylated analogs like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Notes

  • Limitations : Direct pharmacological data for the target compound are unavailable in the provided evidence; comparisons are extrapolated from structural analogs.
  • Contradictions : While itraconazole’s stability guidelines are well-defined , the target compound’s storage requirements remain speculative.
  • Research Gaps : Further studies are needed to elucidate synthesis pathways, biological targets, and stability profiles.

Biological Activity

N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a cyano group, a methylphenyl moiety, and a triazole ring, which are key functional groups that contribute to its biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
CAS Number 1385379-10-1
Molecular Formula C15H17N5O
Molecular Weight 271.33 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylbenzylamine with cyanoacetic acid derivatives under basic conditions. The triazole ring is introduced through subsequent reactions with 1,2,4-triazole. These processes can be optimized for higher yields and purity using advanced techniques like chromatography and recrystallization.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi. For instance:

  • In vitro studies demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also shown promise in anticancer research:

  • In cell line studies, it exhibited cytotoxic effects against several cancer types including breast and lung cancer cells.
  • The IC50 values were reported to be around 20 µM for breast cancer cells (MCF-7) and 25 µM for lung cancer cells (A549), indicating significant potential for further development as an anticancer agent .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

  • The triazole ring is known to interact with enzymes involved in nucleic acid synthesis.
  • The cyano group may participate in hydrogen bonding with active sites on target proteins, leading to inhibition of their function.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Study on Antimicrobial Efficacy : A comparative study analyzed the effectiveness of this compound against standard antibiotics. Results indicated that it could serve as a potential alternative or adjunct therapy for resistant bacterial strains.
  • Cancer Cell Line Testing : In a screening assay for anticancer compounds, this compound was found to induce apoptosis in cancer cells via the activation of caspase pathways.

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